molecular formula C11H16ClN3O2S B3239007 5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride CAS No. 1417794-51-4

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride

Cat. No.: B3239007
CAS No.: 1417794-51-4
M. Wt: 289.78 g/mol
InChI Key: VOBBQVWOPPPUPZ-UHFFFAOYSA-N
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Description

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride: is a chemical compound that features a nitro group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine acts as a nucleophile.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyridine derivative with a thiol compound under basic conditions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Piperidines: Nucleophilic substitution reactions can yield various substituted piperidines.

Scientific Research Applications

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-((piperidin-4-ylmethyl)thio)pyridine hydrochloride
  • 5-Nitro-2-((piperidin-2-ylmethyl)thio)pyridine hydrochloride
  • 5-Nitro-2-((morpholin-4-ylmethyl)thio)pyridine hydrochloride

Uniqueness

5-Nitro-2-((piperidin-3-ylmethyl)thio)pyridine hydrochloride is unique due to the specific position of the piperidine ring attachment, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-nitro-2-(piperidin-3-ylmethylsulfanyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S.ClH/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9;/h3-4,7,9,12H,1-2,5-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBQVWOPPPUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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